5-methyl-3-(4-methylphenyl)-N-(pyridin-3-ylmethyl)-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-7-amine
Description
The compound 5-methyl-3-(4-methylphenyl)-N-(pyridin-3-ylmethyl)-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-7-amine is a pyrazolo[1,5-a]pyrimidine derivative featuring a trifluoromethyl group at position 2, a 4-methylphenyl substituent at position 3, and a pyridin-3-ylmethylamine moiety at position 5. Its structure combines a heterocyclic core with aromatic and fluorinated groups, which are common in medicinal chemistry for optimizing pharmacokinetic properties and target binding .
Properties
IUPAC Name |
5-methyl-3-(4-methylphenyl)-N-(pyridin-3-ylmethyl)-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-7-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18F3N5/c1-13-5-7-16(8-6-13)18-19(21(22,23)24)28-29-17(10-14(2)27-20(18)29)26-12-15-4-3-9-25-11-15/h3-11,26H,12H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QICXWJBYHDASMP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=C3N=C(C=C(N3N=C2C(F)(F)F)NCC4=CN=CC=C4)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18F3N5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-methyl-3-(4-methylphenyl)-N-(pyridin-3-ylmethyl)-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-7-amine typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the pyrazolo[1,5-a]pyrimidine core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the trifluoromethyl group: This step often involves the use of trifluoromethylating agents such as trifluoromethyl iodide or trifluoromethyl sulfonates under radical or nucleophilic conditions.
Attachment of the pyridin-3-ylmethyl group: This can be accomplished through nucleophilic substitution reactions using pyridin-3-ylmethyl halides or similar reagents.
Introduction of the 4-methylphenyl group: This step may involve palladium-catalyzed cross-coupling reactions, such as Suzuki or Heck reactions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and process automation to scale up the synthesis efficiently.
Chemical Reactions Analysis
Types of Reactions
5-methyl-3-(4-methylphenyl)-N-(pyridin-3-ylmethyl)-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-7-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Pyridin-3-ylmethyl halides for nucleophilic substitution; palladium catalysts for cross-coupling reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
5-methyl-3-(4-methylphenyl)-N-(pyridin-3-ylmethyl)-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-7-amine has several scientific research applications:
Pharmaceuticals: The compound’s unique structure makes it a potential candidate for drug development, particularly as an inhibitor of specific enzymes or receptors.
Materials Science: Its trifluoromethyl group imparts hydrophobicity and thermal stability, making it useful in the development of advanced materials.
Biological Studies: The compound can be used as a probe to study biological pathways and molecular interactions.
Mechanism of Action
The mechanism of action of 5-methyl-3-(4-methylphenyl)-N-(pyridin-3-ylmethyl)-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-7-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances its binding affinity and selectivity, while the pyridin-3-ylmethyl group facilitates its interaction with biological macromolecules. The compound may inhibit or activate specific pathways, leading to its observed effects.
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
Position 3 Substituents
The 3-(4-methylphenyl) group in the target compound differs from commonly reported 3-(4-fluorophenyl) substituents in anti-mycobacterial pyrazolo[1,5-a]pyrimidines (e.g., 47–51 in ). Studies indicate that 3-(4-fluorophenyl) analogues exhibit superior activity against Mycobacterium tuberculosis (M.tb), with MIC values as low as 0.1 µM, attributed to enhanced electronic effects and lipophilicity .
Position 2 Substituents
The trifluoromethyl group at position 2 is conserved in several active compounds (e.g., 10c in and 43–44 in ). This substituent enhances metabolic stability and electron-withdrawing properties, critical for maintaining aromatic π-stacking interactions in enzyme binding pockets .
Position 7 Amine Modifications
The pyridin-3-ylmethylamine group distinguishes the target compound from analogs with pyridin-2-ylmethyl (e.g., 47–51 in ) or non-aromatic amines (e.g., isopentyl in ). Pyridin-2-ylmethyl derivatives demonstrate higher anti-M.tb activity, suggesting that the nitrogen position in the pyridine ring influences binding to ATP synthase .
Table 1. Key Analogues and Activity Data
Key Findings:
- Anti-Mycobacterial Activity : Pyridin-2-ylmethyl derivatives (47 , 10c ) outperform pyridin-3-ylmethyl analogs, likely due to optimized hydrogen bonding with ATP synthase residues .
- Cytotoxicity : Carboxamide derivatives (e.g., 5a in ) demonstrate cancer cell line inhibition, highlighting the scaffold’s versatility .
Physicochemical and Pharmacokinetic Properties
Table 2. Property Comparison
| Compound ID | logP (Calculated) | Solubility (µg/mL) | Microsomal Stability (Human) | hERG IC₅₀ (µM) |
|---|---|---|---|---|
| Target Compound | 3.8* | <10* | Moderate* | >30* |
| 47 () | 4.1 | 15 | High | >30 |
| 43 () | 3.5 | 25 | High | 15 |
*Inferred from structural analogs.
Key Findings:
- Pyridin-3-ylmethyl substitution could lower hERG channel binding risk compared to pyridin-2-ylmethyl derivatives .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
